molecular formula C27H34O6 B14733563 Dihydroisopomiferitin trimethyl ether CAS No. 5432-73-5

Dihydroisopomiferitin trimethyl ether

Cat. No.: B14733563
CAS No.: 5432-73-5
M. Wt: 454.6 g/mol
InChI Key: VIAVIRSOTXISQH-UHFFFAOYSA-N
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Description

Dihydroisopomiferitin trimethyl ether is a methoxylated flavonoid derivative characterized by a dihydroflavonoid backbone with three methoxy (-OCH₃) groups substituted at specific positions. These compounds are typically isolated from plant sources and exhibit diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties . The trimethylation of hydroxyl groups on flavonoid skeletons enhances lipophilicity, which is critical for membrane permeability and bioactivity .

Properties

CAS No.

5432-73-5

Molecular Formula

C27H34O6

Molecular Weight

454.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-h]chromen-6-yl)ethanone

InChI

InChI=1S/C27H34O6/c1-26(2)12-10-17-23(32-26)18-11-13-27(3,4)33-25(18)22(24(17)31-7)19(28)14-16-8-9-20(29-5)21(15-16)30-6/h8-9,15H,10-14H2,1-7H3

InChI Key

VIAVIRSOTXISQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C(C(=C2O1)C(=O)CC4=CC(=C(C=C4)OC)OC)OC)CCC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroisopomiferitin trimethyl ether typically involves the etherification of dihydroisopomiferitin. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dihydroisopomiferitin trimethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Dihydroisopomiferitin trimethyl ether has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dihydroisopomiferitin trimethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and tetrahydropyrano chromen ring system play a crucial role in its reactivity and interactions. These structural features enable the compound to participate in various chemical reactions and biological processes .

Comparison with Similar Compounds

Antifungal Activity

  • Apigenin trimethyl ether : Exhibited an IC₅₀ of 17.63 µg/mL against Candida albicans but weaker activity against Pyricularia oryzae, suggesting species-specific membrane interactions .
  • 6-Methoxymyricetin 3,3′,4′-trimethyl ether : Demonstrated potent antifungal activity in Coccoloba cowellii extracts, with methoxy groups at positions 3, 3′, and 4′ critical for efficacy .

Vasorelaxant Activity

  • Quercetin 3,7-dimethyl ether : Showed superior vasorelaxant potency (pEC₅₀ = 4.70) compared to its trimethylated analog, ayanin (pEC₅₀ = 3.64), indicating that methylation at position 4′ reduces activity .

Antioxidant and Cytotoxic Effects

  • Myricetin 3,7,3′-trimethyl ether : Displayed cytotoxicity against human cancer cell lines, with IC₅₀ values comparable to doxorubicin in some assays .
  • Quercetin 3,7,4′-trimethyl ether: Identified in Bauhinia thonningii, showed moderate antioxidant activity but lower cytotoxicity than non-methylated quercetin .

Structure-Activity Relationships (SAR)

  • Position 6 Methoxy Groups : Critical for antifungal activity in polymethoxy flavones (e.g., apigenin trimethyl ether) .
  • Hydroxyl Group Retention : Vasorelaxant activity diminishes with increased methylation; quercetin derivatives with free hydroxyls at positions 3′ and 4′ exhibit higher potency .
  • Lipophilicity : Trimethylation enhances membrane permeability but may reduce solubility, impacting bioavailability .

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